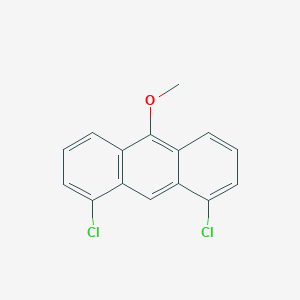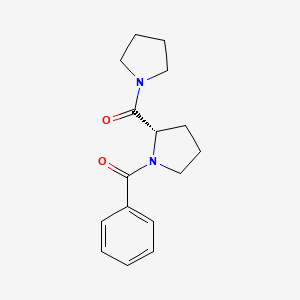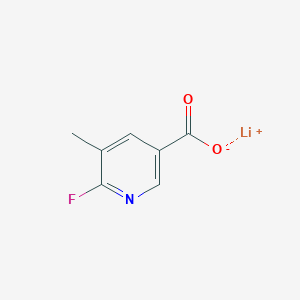
Dicarbonyl(tetraphenylporphinato)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is a coordination complex of ruthenium with the chemical formula Ru(CO)₂(TPP). This compound features a ruthenium center coordinated to two carbonyl (CO) ligands and a tetraphenylporphyrin (TPP) ligand. It is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicarbonyl(tetraphenylporphinato)ruthenium(II) typically involves the reaction of tetraphenylporphyrin (H₂TPP) with a ruthenium precursor, such as ruthenium(III) chloride. The reaction is carried out in the presence of a reducing agent, often under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
H2TPP+RuCl3⋅3H2O+2CO→Ru(CO)2(TPP)+3HCl+3H2O
Industrial Production Methods
While specific industrial production methods for Dicarbonyl(tetraphenylporphinato)ruthenium(II) are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonyl(tetraphenylporphinato)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as CO can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Ru(III) or Ru(IV) species, while substitution reactions can produce complexes with different ligands coordinated to the ruthenium center.
Applications De Recherche Scientifique
Dicarbonyl(tetraphenylporphinato)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Dicarbonyl(tetraphenylporphinato)ruthenium(II) exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with these targets, disrupting their normal function. Additionally, the compound’s ability to generate reactive oxygen species (ROS) under light irradiation makes it effective in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): This compound also features a ruthenium center coordinated to multiple ligands and is used in catalysis.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Similar in structure, this compound is used in various catalytic applications.
Uniqueness
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is unique due to its coordination with the tetraphenylporphyrin ligand, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in photodynamic therapy and advanced material development.
Propriétés
Formule moléculaire |
C46H28N4O2Ru |
|---|---|
Poids moléculaire |
769.8 g/mol |
Nom IUPAC |
carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2;/h1-28H;;;/q-2;;;+2 |
Clé InChI |
PJRRXLCKSQRBGE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)





![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)


![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)

